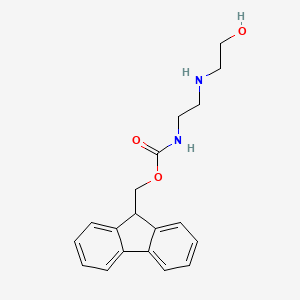
2-(2-Fmoc-aminoethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fmoc-aminoethylamino)ethanol is a chemical compound with the molecular formula C19H22N2O3. It is a derivative of ethanol, where the hydroxyl group is substituted with a 2-(2-Fmoc-aminoethylamino) group. This compound is commonly used in organic synthesis and peptide chemistry due to its unique structural properties.
Applications De Recherche Scientifique
2-(2-Fmoc-aminoethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 2-(2-Fmoc-aminoethylamino)ethanol is carbon dioxide (CO2) . This compound has been shown to have superior performance in CO2 separation compared to monoethanolamine .
Mode of Action
This compound interacts with its target by sorbing CO2 through its primary amine and desorbing CO2 through its secondary amine . This dual action allows the compound to effectively separate CO2 from other gases .
Biochemical Pathways
Its ability to sorb and desorb co2 suggests that it may play a role inregulating CO2 levels in various environments .
Result of Action
The primary result of the action of this compound is the separation of CO2 from other gases . This can have various applications, such as in industries where CO2 separation is required.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other gases could affect its ability to sorb and desorb CO2 . Additionally, factors such as temperature and pH could potentially influence its stability and efficacy.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that this compound plays a significant role in biochemical reactions
Cellular Effects
It has been suggested that this compound may have superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Molecular Mechanism
It is known that this compound has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fmoc-aminoethylamino)ethanol typically involves the reaction of 2-(2-aminoethylamino)ethanol with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fmoc-aminoethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethylamino)ethanol: A precursor to 2-(2-Fmoc-aminoethylamino)ethanol, used in CO2 separation processes.
Monoethanolamine: Commonly used in gas treatment and as a building block in organic synthesis.
Diethanolamine: Used in the production of surfactants and as a corrosion inhibitor.
Uniqueness
This compound is unique due to the presence of the Fmoc group, which provides additional stability and selectivity in chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where precise control over reaction conditions is required .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-12-11-20-9-10-21-19(23)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,20,22H,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILHGKZUYLIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
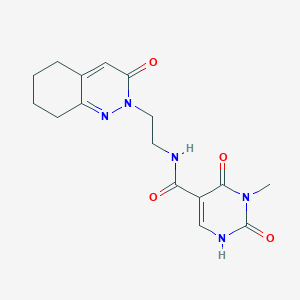

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2461031.png)
![2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole](/img/structure/B2461032.png)
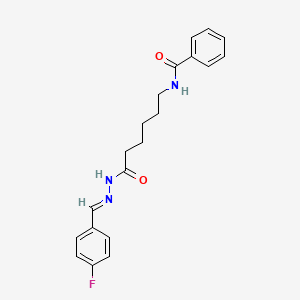
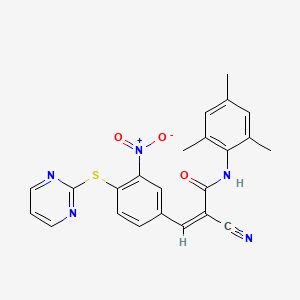
![1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2461037.png)
![(5E)-5-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-hydroxy-6-imino-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B2461038.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2461041.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2461047.png)
![2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2461048.png)
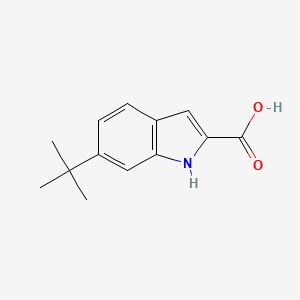
![N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461051.png)
